molecular formula C15H10ClNO3 B130148 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- CAS No. 51234-85-6

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-

Cat. No.: B130148
CAS No.: 51234-85-6
M. Wt: 287.7 g/mol
InChI Key: MQBAVJCSIXDBPU-UHFFFAOYSA-N
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Description

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- is a chemical compound that belongs to the class of benzoxazole derivatives. This compound has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure consists of a benzoxazole ring fused with an acetic acid moiety and a 4-chlorophenyl group, which contributes to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- typically involves the condensation of 2-aminophenol with chloroacetic acid, followed by cyclization to form the benzoxazole ring. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzoxazole derivatives, which can exhibit different chemical and biological properties depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3/c16-11-4-2-10(3-5-11)15-17-12-7-9(8-14(18)19)1-6-13(12)20-15/h1-7H,8H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBAVJCSIXDBPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)CC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20199243
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51234-85-6
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051234856
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Benzoxazoleacetic acid, 2-(4-chlorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20199243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A suspension of p-chlorobenzimidoethyl ether hydrochloride (16.5 g.) and 3-amino- 4-hydroxyphenylacetic acid (12.53 g.) in methanol (75 ml.) was refluxed for 2 hours. After standing at room temperature overnight the white solid product was removed by filtration. Re-crystallisation from ethanol gave the required acid, m.p. 241°- 242°C.
Name
ether hydrochloride
Quantity
16.5 g
Type
reactant
Reaction Step One
Quantity
12.53 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate (3 g.) in dioxan (30 ml.) was treated with aqueous 2N sodium hydroxide solution. The mixture was acidified and crude α-bromo-2-p-chlorophenyl-5-benzoxazolylacetic acid was filtered off. This solid was dissolved in ethanol (30 ml.) and palladium on charcoal added. The solution was hydrogenated for 3 hours. The catalyst was removed and the solution was evaporated to dryness. The residue was crystallised to give 2-p-chlorophenyl-5-benzoxazolylacetic acid, m.p. 241°-242° C.
Name
methyl α-bromo-2-p-chlorophenyl-5-benzoxazolylacetate
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Customer
Q & A

Q1: What were the key findings of the study regarding the anti-psoriatic effects of CBA and MCBA?

A: The study demonstrated that both CBA and MCBA exhibited significant anti-psoriatic activity in an imiquimod (IMQ)-induced mouse model of psoriasis []. Both topical and oral administration of the compounds resulted in a reduction of psoriatic symptoms, including erythema, thickness, and desquamation. This improvement was evidenced by a significant decrease in the Psoriasis Area Severity Index (PASI) scores. Histopathological analysis of skin tissues further confirmed these findings, revealing reduced signs of psoriatic alterations in treated mice compared to the control group. Importantly, MCBA demonstrated superior efficacy compared to CBA, with effects comparable to the reference drug, Clobetasol propionate [].

Q2: How does the structure of MCBA contribute to its enhanced anti-psoriatic activity compared to CBA?

A: While the study doesn't delve into the specific mechanism behind MCBA's higher efficacy, it's plausible that the difference in structure contributes to the observed effects. MCBA, being the methyl ester of CBA, might possess improved pharmacokinetic properties, such as enhanced skin penetration and absorption, leading to higher bioavailability at the target site []. Further research exploring the structure-activity relationship is needed to confirm this hypothesis and optimize the compound for potential clinical use.

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